1-(3-methanesulfonylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

Description

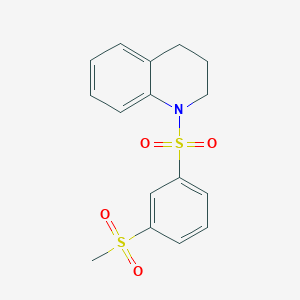

1-(3-Methanesulfonylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a derivative of the 1,2,3,4-tetrahydroquinoline scaffold, featuring a benzenesulfonyl group substituted with a methanesulfonyl moiety at the 3-position. The compound’s structure combines the hydrogenated quinoline core with two sulfonyl groups, making it distinct in terms of electronic and steric properties.

Properties

IUPAC Name |

1-(3-methylsulfonylphenyl)sulfonyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S2/c1-22(18,19)14-8-4-9-15(12-14)23(20,21)17-11-5-7-13-6-2-3-10-16(13)17/h2-4,6,8-10,12H,5,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCHLTWITQOIHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-methanesulfonylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

Introduction of the Methanesulfonyl Group: This step often involves the sulfonylation of the aromatic ring using methanesulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Benzenesulfonyl Group: This can be accomplished through a similar sulfonylation reaction using benzenesulfonyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(3-Methanesulfonylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl groups to thiols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methanesulfonylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-methanesulfonylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways. The sulfonyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The tetrahydroquinoline core may also interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The target compound’s dual sulfonyl groups create a highly electron-deficient aromatic system, contrasting with analogs like 1-(3,4-dimethylphenylsulfonyl)-THQ, where methyl groups donate electrons .

- Steric Bulk : The 3-methanesulfonylbenzenesulfonyl group introduces significant steric hindrance compared to smaller substituents (e.g., methanesulfonyl ).

- Solubility : Compounds with polar sulfonyl groups (e.g., methanesulfonyl) exhibit higher aqueous solubility than lipophilic derivatives (e.g., tosyl) .

Structural and Conformational Comparisons

Crystallographic studies of related compounds reveal:

- Ring Conformation: The tetrahydroquinoline core adopts a half-chair conformation in all sulfonyl derivatives. However, bond-angle sums at the nitrogen atom vary: 1-(Benzylsulfonyl)-THQ: 354.61° 1-(Tosyl)-THQ: 347.9° 1-(Methanesulfonyl)-THQ: 350.2° These differences arise from substituent-induced steric and electronic effects.

- Hydrogen Bonding : The target compound’s bulky substituent may disrupt intermolecular hydrogen bonding observed in simpler derivatives. For example, 1-(methanesulfonyl)-THQ forms weaker C–H···O interactions compared to tosyl derivatives .

Biological Activity

1-(3-Methanesulfonylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of autoimmune diseases and other therapeutic applications. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies to illustrate its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core modified with a methanesulfonyl group and a benzenesulfonyl moiety. This unique structure contributes to its biological properties.

Research indicates that compounds similar to this compound can act as inverse agonists of the retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in regulating Th17 cells involved in autoimmune responses . By modulating RORγt activity, these compounds may reduce inflammation and autoimmunity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in mouse models of psoriasis and rheumatoid arthritis .

- Bioavailability : Enhanced formulations of related tetrahydroquinoline derivatives exhibit significantly improved bioavailability compared to earlier compounds, making them more effective in vivo .

Data Table: Biological Activities

| Activity | Observation | Reference |

|---|---|---|

| Anti-inflammatory | Reduced psoriasis symptoms in mice | |

| RORγt inverse agonist activity | Modulated Th17 cell activity | |

| Bioavailability | F = 48.1% in mice; F = 32.9% in rats |

Case Study 1: Efficacy in Psoriasis Models

A study investigated the effects of a derivative similar to this compound on psoriasis models. The compound demonstrated significant reductions in skin lesions and inflammatory cytokines after two weeks of treatment. The results indicated a potential for lower dosage requirements compared to traditional therapies.

Case Study 2: Rheumatoid Arthritis

In another study focusing on rheumatoid arthritis models, the compound was administered over a four-week period. Results showed a marked decrease in joint swelling and pain scores compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells in treated subjects.

Discussion

The biological activity of this compound suggests it could be an effective therapeutic agent for autoimmune conditions. Its ability to inhibit RORγt and reduce inflammation positions it as a candidate for further clinical investigation.

Q & A

Q. What are best practices for scaling up synthesis while maintaining stereochemical integrity?

- Continuous Flow Chemistry: Minimize racemization in sulfonylation steps via controlled residence times .

- Chiral Stationary Phases: Use HPLC with amylose-based columns for enantiomer separation during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.